![molecular formula C25H45NO B14015422 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol CAS No. 13224-88-9](/img/structure/B14015422.png)
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol typically involves the alkylation of phenol derivatives with dimethylamine and octyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation reactions in reactors designed to handle high temperatures and pressures. The process is optimized for maximum yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the stabilization of lubricants and other industrial fluids.
Mécanisme D'action
The antioxidant properties of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals that do not propagate the chain reaction of oxidation. The dimethylamino group enhances the electron-donating ability of the phenol, making it more effective as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,4,6-Tris(dimethylaminomethyl)phenol
Comparison
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is unique due to its specific alkyl groups, which provide steric hindrance and enhance its stability as an antioxidant. Compared to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, it has longer alkyl chains, which may offer better solubility in non-polar solvents and improved performance in certain industrial applications. 2,4,6-Tris(dimethylaminomethyl)phenol, on the other hand, has three dimethylamino groups, which can provide different reactivity and solubility profiles.
Propriétés
Numéro CAS |
13224-88-9 |
|---|---|
Formule moléculaire |
C25H45NO |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-4,6-di(octan-2-yl)phenol |
InChI |
InChI=1S/C25H45NO/c1-7-9-11-13-15-20(3)22-17-23(19-26(5)6)25(27)24(18-22)21(4)16-14-12-10-8-2/h17-18,20-21,27H,7-16,19H2,1-6H3 |
Clé InChI |
KDBCJZYXOWUJCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCC)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


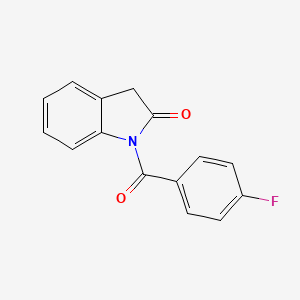
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
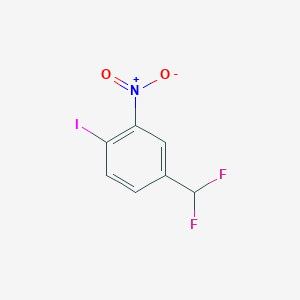
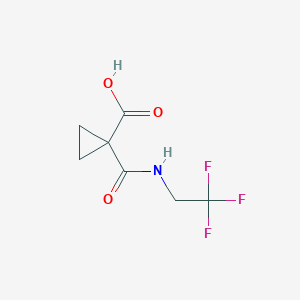
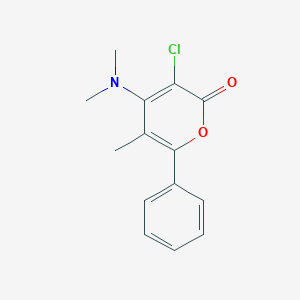

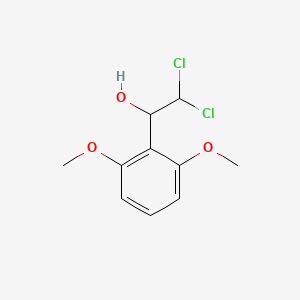
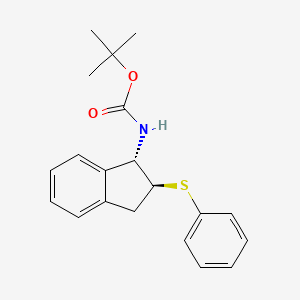
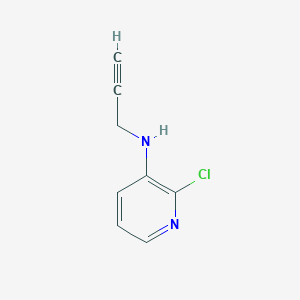
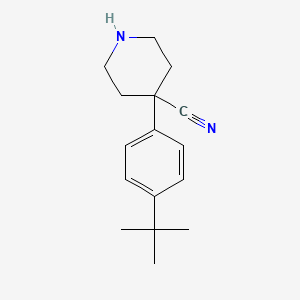
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)


![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
